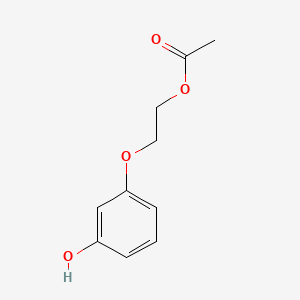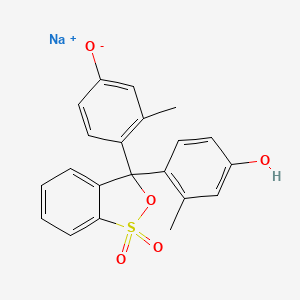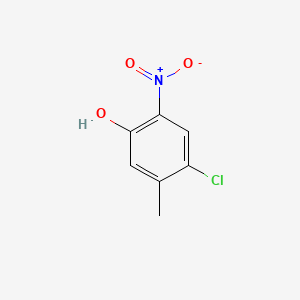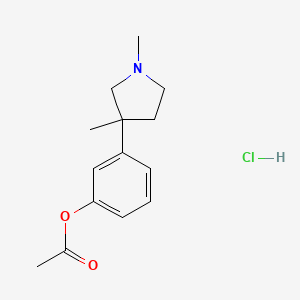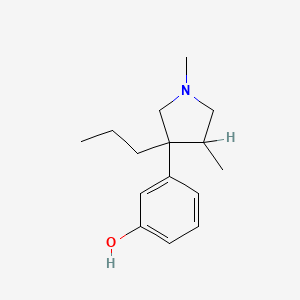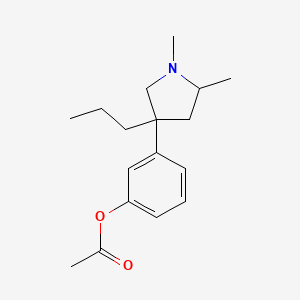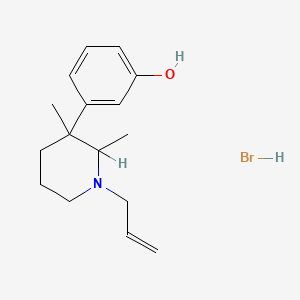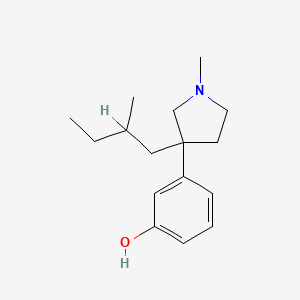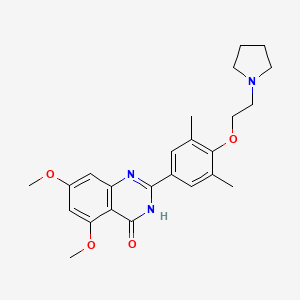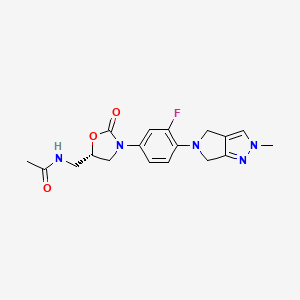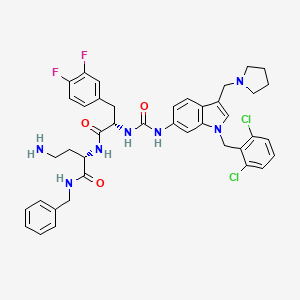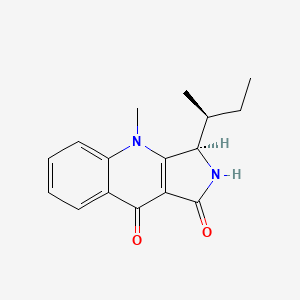
Quinolactacin A1
Overview
Description
(+)-Quinolactacin A1 is a fungal metabolite originally isolated from P. citrinum. It inhibits acetylcholinesterase (AChE) in vitro (IC50 = 280 μM).
(+)-Quinolactacin A1 is a fungal metabolite that inhibits acetylcholinesterase (AChE).
Mechanism of Action
Target of Action
Quinolactacin A1 primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission. This property makes it a potential candidate for the treatment of Alzheimer’s disease .
Mode of Action
As an AChE inhibitor, this compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing signal transmission across synapses.
Biochemical Pathways
The biosynthesis of this compound involves a unique β-keto acid (N-methyl-2-aminobenzoylacetate) precursor derived from the primary metabolite L-kynurenine via methylation, oxidative decarboxylation, and amide hydrolysis reactions . Two single-module non-ribosomal peptide synthetases (NRPs) incorporate the β-keto acid and L-isoleucine, followed by Dieckmann condensation, to form the quinolone-γ-lactam structure of this compound .
Result of Action
This compound exhibits inhibitory activity against tumor necrosis factor (TNF) production by murine macrophages and macrophage-like J774.1 cells stimulated with lipopolysaccharide (LPS) . TNF is a cytokine involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. Therefore, this compound’s inhibition of TNF production suggests potential anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Quinolactacin A1 plays a significant role in biochemical reactions. It is known to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function . This interaction with AChE suggests that this compound may have potential therapeutic applications in conditions like Alzheimer’s disease .
Cellular Effects
This compound has been found to exhibit inhibitory activity against tumor necrosis factor (TNF) production by murine macrophages and macrophage-like J774.1 cells stimulated with lipopolysaccharide (LPS) . This suggests that this compound can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acetylcholinesterase (AChE), leading to the inhibition of this enzyme This interaction can result in changes in gene expression and can influence the function of nerve cells
Temporal Effects in Laboratory Settings
This compound rapidly equilibrates with its diastereomer quinolactacin A2 in protic solvents This suggests that the effects of this compound can change over time in laboratory settings
Metabolic Pathways
The biosynthesis of this compound involves several steps, including the use of 13C single-labeled precursors (sodium [1-13C]acetate, DL-[1-13C]- isoleucine, L-[methyl-13C]methionine, and sodium [1-13C]- anthranilate) and D-[U-13C]glucose
Properties
IUPAC Name |
(3R)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHQAMWKNPOTDV-TVQRCGJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of (+)-Quinolactacin A1?
A1: (+)-Quinolactacin A1 is known to act as an acetylcholinesterase (AChE) inhibitor. [, ] Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE leads to increased levels of acetylcholine in the synapses, which is a potential therapeutic strategy for neurological disorders like Alzheimer's disease, characterized by a decline in cholinergic function. [, ]
Q2: What is the chemical structure and formula of (+)-Quinolactacin A1?
A2: While the provided abstracts don't delve into the specific spectroscopic details of (+)-Quinolactacin A1, they do mention that its structure has been elucidated through techniques such as NMR spectroscopy and mass spectrometry. [, ] For a detailed structural analysis, referring to the full research articles cited in the abstracts would be beneficial.
Q3: Has (+)-Quinolactacin A1 demonstrated any other biological activities besides acetylcholinesterase inhibition?
A3: Yes, research indicates that (+)-Quinolactacin A1, alongside its diastereomer (+)-Quinolactacin A2, exhibited notable cytotoxicity against the murine lymphocytic cell line L5178Y. [] This suggests potential applications beyond acetylcholinesterase inhibition, warranting further investigation.
Q4: Where is (+)-Quinolactacin A1 naturally found?
A4: (+)-Quinolactacin A1 has been isolated from various fungi, including Penicillium citrinum [, ] and Scopulariopsis sp. [] Notably, these fungi were found in association with marine organisms such as the sponge Suberites domuncula and the alga Sargassum sp. [, ] This highlights the potential of marine environments as sources of novel bioactive compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


